molecular formula C10H16N4O2 B568006 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 1245782-69-7

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine

Cat. No.: B568006
CAS No.: 1245782-69-7
M. Wt: 224.264
InChI Key: WJRDRGQJIDIENS-UHFFFAOYSA-N
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Description

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. The compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include refluxing in toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the triazole or pyrazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield oxidized derivatives of the triazole or pyrazine rings, while substitution reactions could introduce various functional groups onto the compound.

Scientific Research Applications

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for research purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary but often include binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications in synthesis.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDRGQJIDIENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139881
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-69-7
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245782-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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